3-(Chloromethyl)quinoline hydrochloride
Overview
Description
3-(Chloromethyl)quinoline hydrochloride is a chemical compound that belongs to the quinoline family. Quinolines are nitrogen-containing heterocyclic aromatic compounds known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The presence of a chloromethyl group at the third position of the quinoline ring enhances its reactivity and potential for various chemical transformations.
Mechanism of Action
Target of Action
3-(Chloromethyl)quinoline hydrochloride is a chemical compound with the molecular formula C10H8ClN·HCl
Mode of Action
The exact mode of action of this compound is not clearly defined in the available literature. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties. These activities are often attributed to their ability to intercalate with DNA and disrupt essential biological processes .
Biochemical Pathways
For instance, some quinolines can inhibit DNA synthesis, disrupt cell division, and induce apoptosis in cancer cells .
Result of Action
Quinoline derivatives are known to exert various biological effects, including antimicrobial, antimalarial, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)quinoline hydrochloride typically involves the chloromethylation of quinoline. One common method is the reaction of quinoline with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to yield 3-(Chloromethyl)quinoline, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis and solvent-free conditions are also explored to make the process greener and more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)quinoline hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form quinoline-3-carboxaldehyde or quinoline-3-carboxylic acid.
Reduction: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate and chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used under controlled conditions.
Major Products:
Nucleophilic Substitution: Substituted quinoline derivatives.
Oxidation: Quinoline-3-carboxaldehyde, quinoline-3-carboxylic acid.
Reduction: Tetrahydroquinoline derivatives
Scientific Research Applications
3-(Chloromethyl)quinoline hydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for complex organic molecules.
Industry: It is used in the production of dyes, pigments, and agrochemicals.
Comparison with Similar Compounds
Quinoline: The parent compound, lacking the chloromethyl group.
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinoline-3-carboxaldehyde: An oxidation product of 3-(Chloromethyl)quinoline hydrochloride.
Uniqueness: this compound is unique due to the presence of the chloromethyl group, which enhances its reactivity and potential for chemical modifications. This makes it a valuable intermediate in the synthesis of more complex molecules and a versatile compound in various chemical reactions .
Properties
IUPAC Name |
3-(chloromethyl)quinoline;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN.ClH/c11-6-8-5-9-3-1-2-4-10(9)12-7-8;/h1-5,7H,6H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLDLNZHGOGVAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CCl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21863-56-9 | |
Record name | 3-(chloromethyl)quinoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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